molecular formula C11H20N2O2 B3249267 Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate CAS No. 1931962-94-5

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

Cat. No.: B3249267
CAS No.: 1931962-94-5
M. Wt: 212.29
InChI Key: LKMTYLUKCLIYBU-CIUDSAMLSA-N
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Description

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is often used in research and development due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Forms: Depending on the specific oxidizing or reducing agents.

    Hydrolysis Products: Amine and carbon dioxide.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMTYLUKCLIYBU-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2CC[C@@H]1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290626-06-0
Record name rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Reactant of Route 2
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Reactant of Route 3
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Reactant of Route 4
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Reactant of Route 5
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

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